3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole
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Overview
Description
3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a dichlorophenyl group, a furyl group, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole typically involves the reaction of 2,4-dichlorobenzyl chloride with 5-(2-furyl)-4-methyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. The compound’s anticancer properties could be attributed to the induction of apoptosis or inhibition of cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-Dichlorophenyl)methylthio]-5-(2-thienyl)-4-methyl-1,2,4-triazole
- 3-[(2,4-Dichlorophenyl)methylthio]-5-(2-pyridyl)-4-methyl-1,2,4-triazole
Uniqueness
3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole is unique due to the presence of the furyl group, which imparts distinct electronic and steric properties compared to similar compounds with different substituents
Properties
Molecular Formula |
C14H11Cl2N3OS |
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Molecular Weight |
340.2 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C14H11Cl2N3OS/c1-19-13(12-3-2-6-20-12)17-18-14(19)21-8-9-4-5-10(15)7-11(9)16/h2-7H,8H2,1H3 |
InChI Key |
QMCICFFDXXDAGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CO3 |
Origin of Product |
United States |
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